Murrangatin vs. Murrangatin Diacetate: A Technical Guide to Their Chemical Differences and Biological Implications
Murrangatin vs. Murrangatin Diacetate: A Technical Guide to Their Chemical Differences and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparative analysis of Murrangatin and its synthetic derivative, Murrangatin diacetate. Murrangatin, a naturally occurring coumarin isolated from plants of the Murraya genus, has garnered significant interest for its potent anti-angiogenic properties, primarily mediated through the inhibition of the AKT signaling pathway. The addition of two acetyl groups to form Murrangatin diacetate fundamentally alters the molecule's chemical properties, which is hypothesized to impact its biological activity. This document details the chemical distinctions between these two compounds, provides hypothetical and reported experimental protocols for their synthesis and biological evaluation, and presents key data in a structured format to facilitate research and development efforts.
Chemical Structure and Properties
The core chemical difference between Murrangatin and Murrangatin diacetate lies in the functional groups attached to the side chain. Murrangatin possesses two hydroxyl (-OH) groups, making it a diol, while in Murrangatin diacetate, these have been esterified to acetate (-OCOCH₃) groups. This structural modification significantly impacts the physicochemical properties of the molecule, such as polarity, solubility, and its potential to act as a hydrogen bond donor.
Table 1: Chemical Properties of Murrangatin and Murrangatin Diacetate
| Property | Murrangatin | Murrangatin Diacetate |
| Molecular Formula | C₁₅H₁₆O₅[1][2] | C₁₉H₂₀O₇[] |
| Molecular Weight | 276.28 g/mol [1][2] | 360.36 g/mol [] |
| IUPAC Name | 8-[(1S,2R)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one[1] | [2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate[] |
| SMILES | CC(=C)--INVALID-LINK--C=C2)OC)O">C@HO[1] | CC(=C)C(OC(=O)C)C(OC(=O)C)C1=C(OC)C=CC2=C1OC(=O)C=C2 |
| CAS Number | 37126-91-3[1] | 51650-59-0[][4] |
| Appearance | Powder (likely) | Powder[][4] |
| Purity | >95% (commercially available) | ~97% (commercially available)[][4] |
Synthesis and Isolation
Isolation of Murrangatin from Murraya exotica
Murrangatin is a natural product that can be isolated from the leaves and twigs of Murraya exotica (also known as Murraya paniculata).[5] The general procedure involves extraction with a polar solvent followed by chromatographic purification.
Experimental Protocol: Isolation of Murrangatin
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Extraction:
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Air-dried and powdered leaves and twigs of Murraya exotica are extracted with methanol or ethanol at room temperature for an extended period (e.g., 48-72 hours).
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The solvent is then evaporated under reduced pressure to yield a crude extract.
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Solvent Partitioning:
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The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Murrangatin, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
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Chromatographic Purification:
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The ethyl acetate fraction is subjected to column chromatography on silica gel.
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The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Fractions containing the compound of interest are pooled and may require further purification using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure Murrangatin.
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Synthesis of Murrangatin Diacetate
Murrangatin diacetate can be synthesized from Murrangatin through a standard acetylation reaction. This reaction involves the treatment of the diol with an acetylating agent in the presence of a base.
Experimental Protocol: Acetylation of Murrangatin
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Reaction Setup:
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Murrangatin is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
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A slight excess of a base, typically pyridine or triethylamine, is added to the solution. The mixture is stirred at 0 °C.
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Acetylation:
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Acetic anhydride (Ac₂O) or acetyl chloride (AcCl) is added dropwise to the cooled solution. The amount of acetylating agent should be in slight excess relative to the hydroxyl groups of Murrangatin.
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The reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) until the reaction is complete, as monitored by TLC.
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Work-up and Purification:
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The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
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The aqueous layer is extracted with an organic solvent like DCM or ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure Murrangatin diacetate.
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Biological Activity and Mechanism of Action
Murrangatin: An Inhibitor of Angiogenesis via AKT Signaling
Murrangatin has demonstrated significant anti-angiogenic properties.[6][7] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Murrangatin has been shown to inhibit several key steps in angiogenesis, including the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[6][8]
The primary mechanism underlying the anti-angiogenic effect of Murrangatin is the inhibition of the PI3K/AKT signaling pathway .[6][7] Specifically, Murrangatin has been observed to decrease the phosphorylation of AKT at Ser473, a key activation site.[6] The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and angiogenesis. By inhibiting this pathway, Murrangatin effectively curtails the signals that promote the formation of new blood vessels.
References
- 1. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrangatin | C15H16O5 | CID 13917407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Murrangatin diacetate, CasNo.51650-59-0 BOC Sciences United States [bocscichem.lookchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
